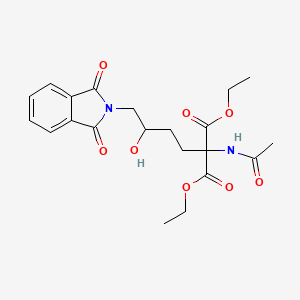

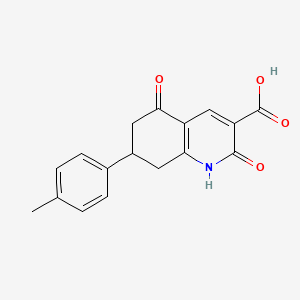

![molecular formula C17H25N7O B2498409 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide CAS No. 2034548-79-1](/img/structure/B2498409.png)

1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds bearing structural similarities, such as triazolo and pyridazin rings, often involves multi-step synthetic routes that include the formation of the core heterocyclic system followed by various functionalization reactions. For example, the synthesis of triazolo-pyridazine substituted piperazines as potential anti-diabetic drugs involves a two-step synthesis process starting from pyridine and triazolo[4,3-b]pyridazine precursors (Bindu et al., 2019). Such methodologies provide a foundation for the synthesis of complex molecules like the one , emphasizing the importance of precise control over reaction conditions and the strategic selection of substituents to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds containing triazolo and pyridazin rings is characterized by a high degree of nitrogen incorporation within the ring systems, contributing to unique electronic and spatial properties. For instance, the study on the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines reveals the impact of nitrogen heteroatoms on the ring stability and potential for further chemical modifications (Peet, 1984). These structural features are critical for understanding the reactivity and interaction potential of the target compound.

Chemical Reactions and Properties

Compounds with triazolo and pyridazin motifs exhibit a range of chemical behaviors, influenced by the electron-rich nature of the nitrogen atoms and the potential for nucleophilic and electrophilic reactions. The versatility in chemical reactions is illustrated through the synthesis of diverse derivatives with significant biological activities, such as antidiabetic (Bindu et al., 2019) and cardiovascular agents (Sato et al., 1980).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are significantly influenced by the heterocyclic core and the nature of substituents. While specific data for the compound is not directly available, studies on related structures provide insights into how molecular modifications can impact physical properties, guiding the development of compounds with desired solubility and stability profiles.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are dictated by the intricate arrangement of heteroatoms and the presence of functional groups capable of forming hydrogen bonds and other non-covalent interactions. For instance, the interaction of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline with TGF-β type I receptor kinase highlights the biological relevance of such structures (Jin et al., 2014).

Wissenschaftliche Forschungsanwendungen

Cardiovascular Agents

Research into cardiovascular agents has led to the synthesis of compounds with coronary vasodilating and antihypertensive activities. Studies have identified compounds with potent activities, showing promise as cardiovascular agents. These compounds were synthesized to explore their potential in treating cardiovascular diseases, highlighting their significance in scientific research aimed at discovering new therapeutic agents (Sato et al., 1980).

Inotropic Activity

Derivatives of related compounds have been synthesized and evaluated for positive inotropic activity. Some derivatives exhibited favorable activity compared to standard drugs, indicating their potential in developing treatments for heart-related conditions (Ji-Yong Liu et al., 2009).

Antihistaminic and Antiinflammatory Activities

Compounds with fused pyridazine structures have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These findings suggest potential applications in treating allergic conditions, such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial Activity

New thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. The study highlights the potential of these compounds in addressing microbial infections, contributing to the ongoing search for new antimicrobial agents (Bhuiyan et al., 2006).

Adenosine A2a Receptor Antagonists

Research into adenosine A2a receptor antagonists has explored the use of different heterocyclic cores, leading to the discovery of compounds with potential applications in treating Parkinson's disease. This research underscores the importance of structural diversity in the development of new therapeutic agents (Vu et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

Compounds with similar structures have been found to inhibit certain enzymes and receptors, leading to various biological effects .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to have desirable preclinical pharmacokinetics .

Result of Action

Similar compounds have been found to inhibit certain enzymes and receptors, leading to various biological effects .

Eigenschaften

IUPAC Name |

1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O/c1-22-8-4-5-13(12-22)17(25)18-11-16-20-19-14-6-7-15(21-24(14)16)23-9-2-3-10-23/h6-7,13H,2-5,8-12H2,1H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHXSMGCBQPOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

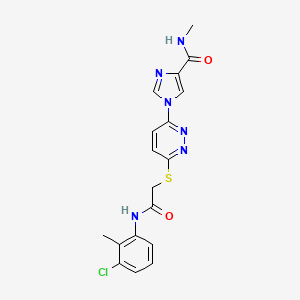

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)

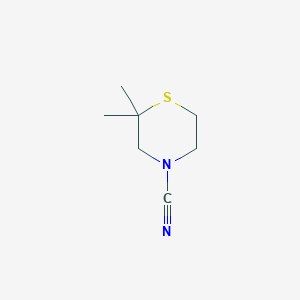

![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)

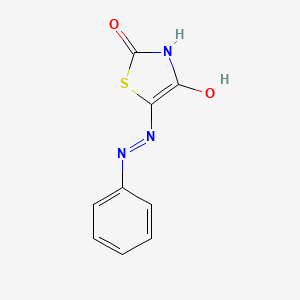

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2498347.png)